3-Fluoropicolinimidamide hydrochloride

Übersicht

Beschreibung

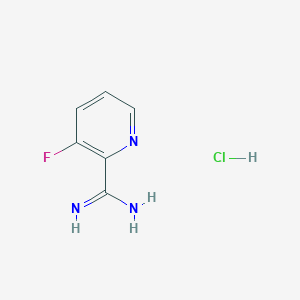

3-Fluoropicolinimidamide hydrochloride is a chemical compound with the molecular formula C6H6FN3·HCl It is a derivative of picolinamide, where the fluorine atom is substituted at the third position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropicolinimidamide hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 3-fluoropyridine-2-carbonitrile.

Hydrochloride Formation: The resulting imidamide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoropicolinimidamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

3-Fluoropicolinimidamide hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.

Wirkmechanismus

The mechanism of action of 3-Fluoropicolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Chloropicolinimidamide hydrochloride

- 3-Bromopicolinimidamide hydrochloride

- 3-Iodopicolinimidamide hydrochloride

Uniqueness

3-Fluoropicolinimidamide hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound often exhibits enhanced metabolic stability and bioavailability, making it a preferred choice in medicinal chemistry.

Biologische Aktivität

3-Fluoropicolinimidamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy and safety profiles.

Synthesis

The synthesis of this compound involves several steps, starting from 3-fluoropicolinonitrile. The compound is synthesized using anhydrous solvents and specific reagents under controlled conditions to ensure high yields and purity.

Synthesis Steps:

- Starting Material : 3-Fluoropicolinonitrile (2.0 g, 16.4 mmol) is dissolved in anhydrous THF.

- Reagent Addition : Lithium bis(trimethylsilyl)amide is added dropwise.

- Reaction Monitoring : The reaction is monitored via TLC until completion.

- Acid Workup : 6N HCl is added to the mixture to facilitate the formation of the hydrochloride salt.

- Extraction : The product is extracted with ethyl acetate and purified through recrystallization.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its antimicrobial properties, particularly against Mycobacterium tuberculosis.

Antimicrobial Activity

In a study evaluating a series of trifluoromethyl pyrimidinone compounds, this compound demonstrated significant activity against M. tuberculosis with an IC90 (the concentration needed to inhibit 90% of bacterial growth) below 5 µM, indicating strong potency .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications at specific positions on the pyrimidine ring significantly influenced the compound's biological activity. For example:

- Substituents at Position 5 : Various groups were tested, with branched alkyl and phenyl groups yielding active derivatives.

- Position 6 Preference : A trifluoromethyl group was found to enhance activity, while other substitutions were tolerated .

Case Studies

Several case studies have documented the effectiveness and safety of related compounds in clinical settings:

- Case Study on Efficacy Against Tuberculosis :

- Safety Profile Assessment :

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Value/Observation |

|---|---|

| IC90 against M. tuberculosis | < 5 µM |

| Cytotoxicity (HepG2) | Variable; some derivatives non-cytotoxic |

| Preferred Substituent | Trifluoromethyl at position 6 |

| Notable Case Study Findings | Significant bacterial load reduction in trials |

Eigenschaften

IUPAC Name |

3-fluoropyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3.ClH/c7-4-2-1-3-10-5(4)6(8)9;/h1-3H,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSRJYWURHANOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621751 | |

| Record name | 3-Fluoropyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246872-67-3 | |

| Record name | 3-Fluoropyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.